Undecyl-hydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of undecylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
C₁₁H₂₃NH₂+N₂H₄→C₁₁H₂₆N₂+H₂O
Another method involves the reduction of undecyl azide using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds as follows:
C₁₁H₂₃N₃+LiAlH₄→C₁₁H₂₆N₂+LiAlO₂+N₂
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of undecylamine followed by its reaction with hydrazine hydrate. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Undecyl-hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing hydrogen atoms in other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of azides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
Undecyl-hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazone derivatives with anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of undecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, attacking electrophilic centers in biomolecules. This can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Decyl-hydrazine: Similar structure but with a shorter alkyl chain.
Dodecyl-hydrazine: Similar structure but with a longer alkyl chain.
Hydrazine: The parent compound with no alkyl substitution.
Uniqueness
Undecyl-hydrazine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required. Its intermediate chain length provides a good balance between solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
undecylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQKJJDMAPMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615570 | |
Record name | Undecylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131645-01-7 | |
Record name | Undecylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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